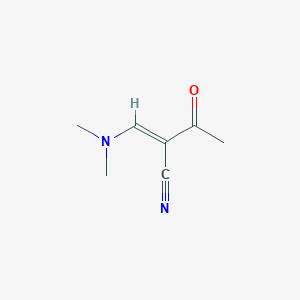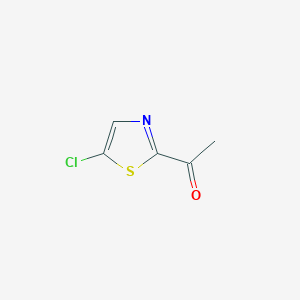
3-Amino-N2-pyridin-3-yl-3-thioxoalaninamide
Overview
Description
3-Amino-N2-pyridin-3-yl-3-thioxoalaninamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a thioxoalaninamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N2-pyridin-3-yl-3-thioxoalaninamide typically involves the reaction of pyridine derivatives with thioamide compounds. One common method is the condensation reaction between a pyridine-3-carboxylic acid derivative and a thioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N2-pyridin-3-yl-3-thioxoalaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The amino and thioxo groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature around 0-25°C.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, temperature around 0-50°C.
Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or acetonitrile, temperature around 25-80°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
3-Amino-N2-pyridin-3-yl-3-thioxoalaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 3-Amino-N2-pyridin-3-yl-3-thioxoalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridine: A simpler analog with similar biological activities.
Thioacetamide: Shares the thioxo group but lacks the pyridine ring.
Pyridine-3-carboxamide: Contains the pyridine ring but lacks the thioxo group .
Uniqueness
3-Amino-N2-pyridin-3-yl-3-thioxoalaninamide is unique due to the combination of the pyridine ring and the thioxoalaninamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-2-(pyridin-3-ylamino)-3-sulfanylidenepropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c9-7(13)6(8(10)14)12-5-2-1-3-11-4-5/h1-4,6,12H,(H2,9,13)(H2,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXTYBIJFYJQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(C(=O)N)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]ethanamine](/img/structure/B1387210.png)
![5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1387211.png)
![3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide](/img/structure/B1387213.png)



![Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1387220.png)






